molecular formula C17H21N5O3 B2687617 1-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903688-44-7

1-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2687617
CAS No.: 1903688-44-7
M. Wt: 343.387
InChI Key: ZIOJNYIHICTLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • This compound has been utilized in the synthesis of novel pyrido[4,3-d]pyrimidines, showcasing its role in creating new chemical structures. These pyrimidines have potential applications in various fields, including pharmaceuticals (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Anti-Angiogenic and DNA Cleavage Studies

  • Research has explored the use of derivatives of this compound in anti-angiogenic and DNA cleavage studies. Such derivatives have shown significant potential in blocking blood vessel formation in vivo and demonstrating DNA binding and cleavage abilities. This indicates their potential as anticancer agents (Kambappa et al., 2017).

Polymer Synthesis

  • The compound has been utilized in the synthesis of polyamides containing uracil and adenine. These polyamides, with molecular weights in the range of 1000-5000, have shown solubility in water and potential for various biochemical applications (Hattori & Kinoshita, 1979).

Antimicrobial Activity

  • Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Specific derivatives demonstrated potent inhibitory activity against certain strains of bacteria, indicating potential use in antimicrobial treatments (Krishnamurthy et al., 2011).

Inhibition of CGRP Receptors

  • A derivative of this compound has been identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Its synthesis has been developed and demonstrated on a multikilogram scale, highlighting its potential in pharmaceutical applications (Cann et al., 2012).

Properties

IUPAC Name

1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-10-14(23)20-17(18-11)22-8-5-12(6-9-22)19-15(24)13-4-3-7-21(2)16(13)25/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOJNYIHICTLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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